molecular formula C10H14Cl2N4O B1422324 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride CAS No. 1240528-97-5

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1422324
CAS No.: 1240528-97-5
M. Wt: 277.15 g/mol
InChI Key: UIAFNPGZBLVBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4O and its molecular weight is 277.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

  • An efficient synthesis method for 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, which includes the use of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride, was developed. This process uses a three-component reaction involving aryl aldehydes and carbonitriles, facilitated by a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).

Heterocyclic Synthesis

  • The compound has been utilized in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine derivatives. These processes often involve reactions with hydrazine hydrate or malononitrile to yield diverse structures with potential biological and chemical applications (Fadda et al., 2012).

Catalysis and Polymerization

  • In catalysis, this compound has been used in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. Such syntheses are often catalyzed by green catalysts like l-proline and involve the formation of multiple bonds, leading to six-membered ring structures (Gunasekaran et al., 2014).
  • It also plays a role in the three-component synthesis of fused polycyclic pyrazolo[4,3-e]pyridines, which are of interest due to their antioxidant activity (Pelit, 2017).

Corrosion Inhibition

  • The derivative of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine has been studied for its effectiveness as a corrosion inhibitor for steel in acidic solutions. These studies help in understanding the compound's potential in industrial applications related to material protection (Cissé et al., 2011).

Biological Activity

  • In the realm of biochemistry, derivatives of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies are crucial for developing new pharmaceutical compounds (Lynda, 2021).

Mechanism of Action

Properties

IUPAC Name

1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.2ClH/c1-7-9(11)10(14(2)13-7)15-8-4-3-5-12-6-8;;/h3-6H,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAFNPGZBLVBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)OC2=CN=CC=C2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride

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